molecular formula C14H12N2OS2 B2520643 N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide CAS No. 865546-29-8

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2520643
CAS No.: 865546-29-8
M. Wt: 288.38
InChI Key: AZBVGWZSGWRTDC-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide is an organic compound that features a thiophene ring substituted with a cyano group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the phenylthio group: The phenylthio group is introduced through a thiolation reaction, often using a thiol reagent under basic conditions.

    Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the phenylthio group can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-3-(phenylthio)propanamide can be compared with other thiophene derivatives, such as:

    N-(3-cyanothiophen-2-yl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a phenylthio group.

    N-(3-cyanothiophen-2-yl)-3-(ethylthio)propanamide: Similar structure but with an ethylthio group instead of a phenylthio group.

The uniqueness of this compound lies in the presence of the phenylthio group, which can impart different electronic and steric properties compared to its methylthio and ethylthio analogs.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c15-10-11-6-8-19-14(11)16-13(17)7-9-18-12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVGWZSGWRTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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